![molecular formula C19H12Cl2O2 B12791287 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one CAS No. 13088-35-2](/img/structure/B12791287.png)
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and a dichloromethylidene group. Its intricate structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichloromethylidene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of the dichloromethylidene group with other functional groups.
Aplicaciones Científicas De Investigación
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of viral infections and cancer.
Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways and cellular processes.
Comparación Con Compuestos Similares
When compared to other similar compounds, 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one stands out due to its unique pentacyclic structure and the presence of the dichloromethylidene group. Similar compounds include:
Propiedades
Número CAS |
13088-35-2 |
|---|---|
Fórmula molecular |
C19H12Cl2O2 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
18-(dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one |
InChI |
InChI=1S/C19H12Cl2O2/c20-18(21)17-15-13-9-5-1-3-7-11(9)14(16(15)19(22)23-17)12-8-4-2-6-10(12)13/h1-8,13-16H |
Clave InChI |
YLUVPNMIHGZZMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=C(Cl)Cl)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)


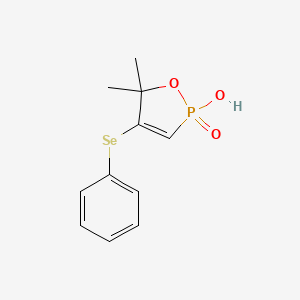

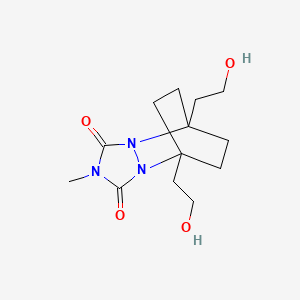
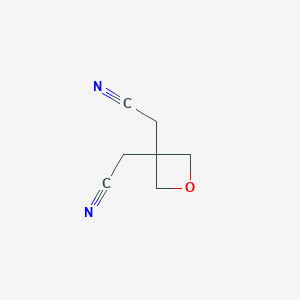
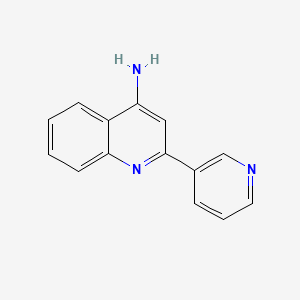
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
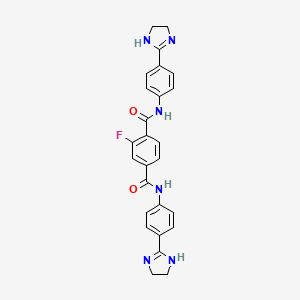
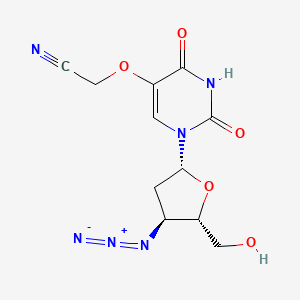
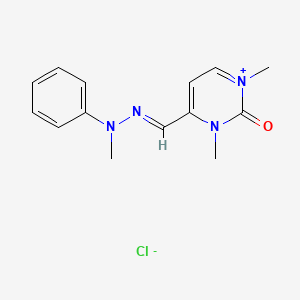
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
